2-Iodopyridin-3-yl benzoate 2-Iodopyridin-3-yl benzoate
Brand Name: Vulcanchem
CAS No.: 245039-51-4
VCID: VC8093236
InChI: InChI=1S/C12H8INO2/c13-11-10(7-4-8-14-11)16-12(15)9-5-2-1-3-6-9/h1-8H
SMILES: C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I
Molecular Formula: C12H8INO2
Molecular Weight: 325.1 g/mol

2-Iodopyridin-3-yl benzoate

CAS No.: 245039-51-4

Cat. No.: VC8093236

Molecular Formula: C12H8INO2

Molecular Weight: 325.1 g/mol

* For research use only. Not for human or veterinary use.

2-Iodopyridin-3-yl benzoate - 245039-51-4

Specification

CAS No. 245039-51-4
Molecular Formula C12H8INO2
Molecular Weight 325.1 g/mol
IUPAC Name (2-iodopyridin-3-yl) benzoate
Standard InChI InChI=1S/C12H8INO2/c13-11-10(7-4-8-14-11)16-12(15)9-5-2-1-3-6-9/h1-8H
Standard InChI Key ZJTIOGJLRSERNL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I

Introduction

Structural Characteristics

Molecular Composition

2-Iodopyridin-3-yl benzoate has the molecular formula C₁₂H₈INO₂, comprising:

  • A pyridine ring with iodine at position 2.

  • A benzoate ester group at position 3.

Key Structural Data:

PropertyValueSource
Molecular Weight325.10 g/mol
Melting Point90–91°C
Density1.8–2.1 g/cm³ (estimated)
SMILESO=C(OC1=CC=CN=C1I)C2=CC=CC=C2

The iodine atom enhances electrophilic substitution reactivity, while the benzoate group introduces steric bulk and influences solubility .

Synthesis and Manufacturing

Step 1: Iodination of Pyridine Derivatives

  • Substrate: 3-Hydroxypyridine or its brominated analogs.

  • Reagents: N-Iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄/AcOH).

  • Conditions: 0–25°C, 2–6 hours. Yields 70–85% .

Step 2: Esterification with Benzoic Acid

  • Catalyst: Palladium(II) acetate or CuI.

  • Coupling Agents: Benzoyl chloride in presence of base (e.g., K₂CO₃).

  • Solvent: Dichloromethane or THF. Yields 75–90% .

Industrial-Scale Production

  • Continuous flow reactors optimize iodination and esterification.

  • Purification via column chromatography or recrystallization .

Chemical Properties and Reactivity

Spectroscopic Characterization

  • IR Spectroscopy:

    • C=O stretch: 1700–1720 cm⁻¹.

    • C-I stretch: 550–600 cm⁻¹ .

  • NMR Spectroscopy (¹H and ¹³C):

    • Pyridine ring protons: δ 7.5–8.5 ppm (¹H).

    • Benzoate aromatic protons: δ 7.2–7.9 ppm (¹H) .

Sonogashira Coupling

  • Reagents: Terminal alkynes, Pd(PPh₃)₄, CuI.

  • Application: Synthesis of alkynyl-pyridine derivatives .

Suzuki-Miyaura Coupling

  • Reagents: Aryl boronic acids, Pd(OAc)₂.

  • Application: Biaryl synthesis for drug intermediates .

Hydrolysis

  • Conditions: NaOH/EtOH, reflux.

  • Product: 2-Iodopyridin-3-ol (precursor for further functionalization) .

Applications in Research and Industry

Pharmaceutical Intermediates

  • Antimicrobial Agents: Analogues show activity against Cryptococcus neoformans (MIC: 0.03–0.1 μM) .

  • Kinase Inhibitors: Structural motif in Nek2 inhibitors (IC₅₀: 0.2–0.8 μM) .

Materials Science

  • Ligands in Coordination Chemistry: Forms complexes with Cu(II) and U(IV) for catalytic studies .

  • Polymer Additives: Enhances thermal stability in polyesters .

Hazard CodeSignal WordPrecautionary Measures
GHS05DangerCorrosive (skin/eye damage)
GHS07WarningHarmful if inhaled or ingested

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